molecular formula C19H17NO5 B2967507 2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione CAS No. 909344-66-7

2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione

Cat. No. B2967507
CAS RN: 909344-66-7
M. Wt: 339.347
InChI Key: ALCMJIOZTDHDEG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione, commonly known as DMPD, is a unique dioxane-containing compound with a range of interesting properties. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of about 300°C. DMPD has been studied for its potential applications in the synthesis of various organic compounds, as well as its potential to act as a bioactive agent. In this article, we will explore the synthesis method of DMPD, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione2,2\text{-Dimethyl-5-}\left[\left(4\text{-phenoxyanilino}\right)\text{methylene}\right]\text{-1,3-dioxane-4,6-dione}2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione

, focusing on six distinct applications:

Biochemistry Research

The oxazoline ring, a common functional group in biologically active molecules, suggests that this compound could be relevant in studying enzyme-substrate interactions or in the design of enzyme inhibitors.

Each of these applications would require further research to determine the compound’s efficacy and safety in the respective fields. The current information is based on the structural features and known activities of similar compounds .

properties

IUPAC Name

2,2-dimethyl-5-[(4-phenoxyanilino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-19(2)24-17(21)16(18(22)25-19)12-20-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCMJIOZTDHDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione

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